molecular formula C7H16O2 B1649507 1-Ethoxypentan-3-ol CAS No. 100910-92-7

1-Ethoxypentan-3-ol

Cat. No.: B1649507
CAS No.: 100910-92-7
M. Wt: 132.2 g/mol
InChI Key: LQIBOAZAEQOEMM-UHFFFAOYSA-N
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Description

1-Ethoxypentan-3-ol is an organic compound with the molecular formula C7H16O2. It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its structure consists of a pentane chain with an ethoxy group (-OCH2CH3) attached to the first carbon and a hydroxyl group on the third carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxypentan-3-ol can be synthesized through several methods. One common method involves the reaction of 3-pentanol with ethyl iodide in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-pentanol is replaced by the ethoxy group from ethyl iodide.

Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of 3-pentanone in the presence of ethanol

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxypentan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: When subjected to oxidation, this compound can be converted to 1-ethoxypentan-3-one. This reaction typically requires an oxidizing agent such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can lead to the formation of 1-ethoxypentane. This reaction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: this compound can undergo nucleophilic substitution reactions. For example, reacting with hydrogen chloride can replace the hydroxyl group with a chlorine atom, forming 1-chloropentane-3-ethoxy.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide
  • Reduction: Lithium aluminum hydride, sodium borohydride
  • Substitution: Hydrogen chloride

Major Products Formed:

  • Oxidation: 1-Ethoxypentan-3-one
  • Reduction: 1-Ethoxypentane
  • Substitution: 1-Chloropentane-3-ethoxy

Scientific Research Applications

1-Ethoxypentan-3-ol has several applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme activity.

    Medicine: It is explored for its potential use in drug formulation and delivery systems.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-ethoxypentan-3-ol involves its interaction with various molecular targets. In biochemical assays, it can act as a substrate for enzymes, leading to the formation of specific products. The hydroxyl group in its structure allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

  • 1-Methoxypentan-3-ol
  • 1-Butoxypentan-3-ol
  • 1-Propoxypentan-3-ol

These compounds differ in their alkoxy groups, which can influence their reactivity, solubility, and applications.

Properties

IUPAC Name

1-ethoxypentan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-3-7(8)5-6-9-4-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIBOAZAEQOEMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCOCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303889
Record name 1-Ethoxypentan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100910-92-7
Record name 1-Ethoxypentan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ETHOXY-3-PENTANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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